S-(1-Ethoxyethyl) ethanethioate

Description

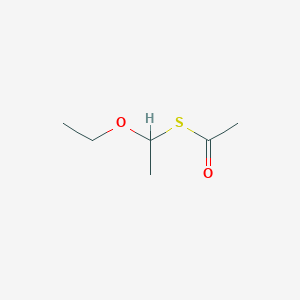

Structure

3D Structure

Properties

IUPAC Name |

S-(1-ethoxyethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXELKEYJYUDGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506334 | |

| Record name | S-(1-Ethoxyethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78872-75-0 | |

| Record name | S-(1-Ethoxyethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Thioester Functionality in Advanced Organic Synthesis

The thioester functional group, characterized by a carbonyl group single-bonded to a sulfur atom (R-C(=O)-S-R'), is a cornerstone of both biochemical processes and contemporary organic synthesis. wikipedia.org Its importance stems from a unique reactivity profile that distinguishes it from its more common oxygen-based analogue, the ester.

The key to the thioester's utility lies in its electronic structure. The carbon-sulfur bond is weaker and less polarized than the corresponding carbon-oxygen bond in an ester. fiveable.me Furthermore, there is less delocalization of the sulfur atom's lone pair electrons into the carbonyl group. nih.gov This results in the carbonyl carbon of a thioester being more electrophilic and, consequently, more susceptible to nucleophilic attack. tutorchase.comgonzaga.edu

This enhanced reactivity makes thioesters superior acylating agents compared to esters. fiveable.megonzaga.edu They readily participate in nucleophilic acyl substitution reactions, allowing for the efficient transfer of an acyl group (R-C=O) to a variety of nucleophiles. fiveable.me This property is fundamental to the construction of complex organic molecules, where the formation of new carbon-carbon and carbon-heteroatom bonds is paramount. fiveable.me For instance, the reaction of thioesters with amine nucleophiles to form stable amide bonds is a critical transformation in peptide synthesis, exemplified by the native chemical ligation technique. wikipedia.org

In biological systems, the significance of the thioester linkage is perhaps most famously represented by Acetyl-Coenzyme A (Acetyl-CoA). fiveable.me This ubiquitous molecule acts as a biological acylating agent, participating in a vast array of metabolic pathways, including the Krebs cycle and fatty acid synthesis, underscoring the thioester's central role in the chemistry of life. fiveable.melibretexts.org

Table 1: Comparison of Esters and Thioesters

| Feature | Ester (R-CO-OR') | Thioester (R-CO-SR') |

| Bonding | Stronger C-O bond | Weaker C-S bond fiveable.me |

| Reactivity | Less reactive | More reactive fiveable.melibretexts.org |

| Leaving Group | Alkoxide (RO⁻), a stronger base | Thiolate (RS⁻), a weaker base and better leaving group libretexts.org |

| Synthetic Role | Common functional group | Powerful acylating agent and synthetic intermediate fiveable.megonzaga.edu |

Overview of S Alkyl Ethanethioate Derivatives and Their Broad Synthetic Utility

Direct Synthesis Approaches

The direct formation of the thioester bond in compounds like this compound can be achieved through several established synthetic strategies. These methods include condensation reactions, nucleophilic substitution pathways, and addition reactions to unsaturated systems.

Condensation Reactions for Thioester Formation

A fundamental approach to thioester synthesis involves the condensation reaction between a carboxylic acid and a thiol. Current time information in Bangalore, IN. This process, which forms a molecule of water as a byproduct, typically requires the use of a dehydrating agent to drive the reaction to completion. A common reagent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC).

R'COOH + RSH ⇌ R'COSR + H₂O

In the context of synthesizing this compound, this would involve the reaction of thioacetic acid with 1-ethoxyethanol (B8670636). However, the stability of 1-ethoxyethanol under acidic or dehydrating conditions can be a limiting factor.

Peptide thioester condensation represents a specialized application of this methodology, where a C-terminal peptide thioester is activated by silver ions for coupling with an amino component. ingentaconnect.com While highly effective in peptide synthesis, this specific activation method highlights the challenges of selective activation and the potential for side reactions like epimerization, especially when working with complex molecules. ingentaconnect.com

Nucleophilic Substitution Pathways for S-Alkylation of Thioacetates

Nucleophilic substitution reactions provide a robust and widely used method for the synthesis of thioesters. A common route involves the S-alkylation of a thioacetate salt, such as potassium thioacetate, with an alkyl halide. Current time information in Bangalore, IN. This SN2 reaction is highly efficient for preparing a variety of thioacetate esters.

CH₃COSK + RX → CH₃COSR + KX

For the specific synthesis of this compound, this pathway would necessitate the use of 1-ethoxyethyl halide as the alkylating agent. The success of this reaction is dependent on the availability and stability of this specific halide. The alkylation of thiols, which are more acidic than their alcohol counterparts, is a facile process and can be readily achieved using a strong base to form the thiolate anion, which then acts as a potent nucleophile. nih.gov

The S-alkylation of cysteine residues in peptides is a testament to the utility of this reaction in modifying complex biomolecules. organic-chemistry.org This selective modification is crucial for introducing biochemical probes and for structure-activity relationship studies. organic-chemistry.org Continuous flow reactors have also been employed for the efficient S-alkylation of cysteine-containing peptides, offering advantages in terms of reaction time and efficiency. mdpi.com

Addition Reactions to Unsaturated Substrates in Thioester Synthesis

The addition of thiols to unsaturated substrates, particularly activated alkenes, is a powerful and atom-economical method for forming carbon-sulfur bonds. google.com The Thiol-Michael addition, a conjugate addition reaction, involves the addition of a thiol to an α,β-unsaturated carbonyl compound. google.com This reaction can often be catalyzed by a base or an organocatalyst. google.com

A particularly relevant reaction for the synthesis of this compound is the acid-catalyzed addition of a thiol to a vinyl ether. rsc.org In this case, thioacetic acid would be reacted with ethyl vinyl ether. The reaction proceeds through the protonation of the vinyl ether to form a carbocation, which is then attacked by the thiol nucleophile. acs.org This method is advantageous as it directly installs the desired 1-ethoxyethyl group onto the sulfur atom of the thioacetate. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of the vinyl ether and the potential for side reactions. rsc.org

The reaction of carboxylic acids with vinyl ethers, catalyzed by iodine, has also been investigated and proceeds through the formation of an adduct that rearranges to the corresponding ester. organic-chemistry.org A similar mechanism can be envisioned for the reaction with thioacids.

Enzymatic Synthesis of Thioesters

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. The enzymatic synthesis of thioesters is an area of growing interest, with a focus on developing efficient and sustainable production methods.

Continuous-Flow Microreactor Systems for Bio-Catalyzed Thioester Production

Continuous-flow microreactors have emerged as a powerful technology for process intensification in biocatalysis. nih.govnih.gov These systems offer enhanced mass and heat transfer, precise control over reaction parameters, and the ability to easily immobilize enzymes, leading to improved stability and reusability. nih.gov

The enzymatic synthesis of thioesters from thiols and vinyl esters has been successfully demonstrated in a continuous-flow microreactor using Lipase (B570770) TL IM from Thermomyces lanuginosus. ingentaconnect.comgoogle.com This lipase efficiently catalyzes the transesterification reaction. ingentaconnect.comgoogle.com Key parameters such as temperature, flow rate (reaction time), and substrate molar ratio have been optimized to achieve high conversion rates in short reaction times. ingentaconnect.comgoogle.com For instance, the optimal temperature for the lipase-catalyzed synthesis of a thioester was found to be 50°C, with the best conversion achieved at a reaction time of 30 minutes. google.com This technology provides a scalable and efficient platform for the production of various thioesters. ingentaconnect.comgoogle.com

The direct synthesis of thiol-terminated polymers via enzymatic ring-opening polymerization has also been demonstrated in both batch and microreactor setups, highlighting the versatility of enzyme-catalyzed reactions in continuous-flow systems. chemrxiv.org

Biocatalytic Approaches for Acetyl Thioester Formation

Acetyl thioesters, such as acetyl-S-CoA, are central to many metabolic pathways. chemrxiv.orgnih.gov Biocatalytic methods for their formation are therefore of significant interest. The C-acyltransferase from Pseudomonas protegens has been shown to catalyze the C-acylation of resorcinol (B1680541) substrates using thioesters as acyl donors. manchester.ac.uk Notably, this enzyme can utilize ethyl thioacetate as an efficient acetyl donor, achieving high conversion rates in aqueous buffer without the need for base additives. manchester.ac.uk

Furthermore, the adenylation (A-) domain of the carboxylic acid reductase from Segniliparus rugosus (CARsr-A) has been identified as a broad-spectrum acyl-S-CoA synthetase. chemrxiv.orgnih.gov This enzyme can generate a variety of acyl-S-CoA intermediates from their corresponding carboxylic acids. chemrxiv.orgnih.gov This biocatalytic system can be coupled with acyltransferases to synthesize a range of amides, demonstrating a powerful platform for thioester-mediated biocatalytic synthesis with in situ cofactor recycling. chemrxiv.orgnih.govresearchgate.net

While not specifically demonstrated for this compound, these biocatalytic approaches for acetyl thioester formation provide a strong foundation for future research into the enzymatic synthesis of this and other structurally related thioesters. The broad substrate scope of some of these enzymes suggests that they could potentially be engineered or adapted to accept substrates like 1-ethoxyethanol or its derivatives.

Transition Metal-Free Sulfuration Reactions

The development of transition-metal-free reactions for the formation of carbon-sulfur bonds represents a significant advancement in green chemistry, offering alternatives to traditional methods that often rely on heavy metals. These approaches are valued for their milder reaction conditions and reduced environmental impact.

Recent research has demonstrated efficient protocols for the synthesis of iodo-substituted diaryl and aryl(vinyl) sulfides using iodonium (B1229267) salts as reactive electrophilic arylation and vinylation reagents. nih.gov These reactions proceed without a transition metal catalyst and utilize odorless, convenient sulfur sources. nih.gov A key advantage of this methodology is its tolerance of a wide variety of functional groups, allowing for the late-stage functionalization of complex molecules like heterocycles and drug candidates under mild conditions. nih.gov

A notable discovery within this area is a novel S-difunctionalization pathway that occurs when using vinyliodonium salts. This process proceeds without any additives and provides excellent stereoselectivity in the formation of aryl(vinyl) sulfides. nih.gov The retained iodo group on the product offers a versatile handle for subsequent synthetic transformations. nih.gov Mechanistic studies, including the isolation of key intermediates and DFT calculations, have provided valuable insights into the reaction pathway. nih.gov

Palladium-Mediated Coupling Reactions Involving Thioacetate Reagents

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in the formation of thioesters is well-established. These methods often provide high yields and broad substrate scope.

One practical approach involves the palladium-catalyzed reductive cross-coupling of carboxylic acids with thiols. nih.gov This method offers good atom economy and serves as a direct route to thioesters from readily available starting materials. nih.gov

Another significant development is the palladium-catalyzed carbonylative coupling of amides with disulfides. This reaction utilizes pyridinamide as an inexpensive and safer carbonyl source, avoiding the need for toxic carbon monoxide gas or costly solid CO alternatives. thieme-connect.de The process involves the cleavage of N–C and S–S bonds to form the desired thioesters in moderate to good yields. thieme-connect.de Optimization of reaction conditions, including solvent, additives, catalyst, and ligand, has been crucial for achieving high efficiency. thieme-connect.de For instance, the use of Pd(OAc)2 as the catalyst and PCy3 as the ligand in toluene (B28343) has been identified as an effective combination. thieme-connect.de This methodology accommodates a wide range of amide and disulfide substrates, showcasing its versatility. thieme-connect.de

Furthermore, palladium-catalyzed cross-coupling of benzyl (B1604629) thioacetates with aryl halides provides a method for preparing benzyl aryl thioethers. This reaction proceeds via the in situ deprotection of the benzyl thioacetate, offering an alternative to using free thiols, which are often associated with unpleasant odors. acs.org This protocol has been successfully applied in a one-pot synthesis starting from a benzyl halide, potassium thioacetate, and an aryl bromide. acs.org

The versatility of palladium catalysis is also highlighted in the cross-coupling of thiols and secondary phosphines with aryl halides. A catalyst system of Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has shown broad substrate scope, effectively coupling both aliphatic and aromatic thiols with various aryl bromides and chlorides. organic-chemistry.org This system has proven to be one of the most general methods available for this type of transformation. organic-chemistry.org

Synthesis of Specific S-Substituted Ethanethioate Analogues for Comparative Studies

To understand the structure-activity relationships and physicochemical properties of thioesters, various analogues of this compound are synthesized. These comparative studies are essential for designing molecules with specific biological or material properties.

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

This analogue incorporates a tert-butoxycarbonyl (Boc) protected amine, a common protecting group in peptide synthesis and medicinal chemistry. Its synthesis is a key step in creating more complex molecules.

| Compound | Molecular Formula | Molecular Weight | Stereochemistry |

| S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate | C₉H₁₇NO₃S | 219.3 | Achiral |

Table 1: Properties of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate. nih.gov

S-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl) ethanethioate

This thioester features a short polyethylene (B3416737) glycol (PEG) chain, which can influence solubility and pharmacokinetic properties. The synthesis of the precursor, 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, can be achieved by oxidizing 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile (B52724). google.com The related compound, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is synthesized from tri(ethyleneglycol) monomethyl ether and p-toluenesulfonyl chloride. chemicalbook.com

| Compound | Molecular Formula | Molecular Weight |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethanol | C₇H₁₆O₄ | 164.1995 |

Table 2: Properties of a precursor to S-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl) ethanethioate. nist.gov

S-(8-Iodooctyl) ethanethioate

The presence of an iodo group at the terminus of the alkyl chain makes this analogue a valuable intermediate for further functionalization through coupling reactions.

S-Ethyl Ethanethioate and S-Isopropyl Ethanethioate as Structural Benchmarks

These simple alkyl thioesters serve as fundamental benchmarks for comparing the properties and reactivity of more complex analogues. S-Ethyl ethanethioate is a natural product found in durian and is known to participate in catalytic asymmetric aldol (B89426) reactions. lookchem.com The synthesis of isopropyl-beta-D-thiogalactoside (IPTG), a related isopropyl thio-compound, has been developed using pentaacetylgalactose and isopropyl bromide as starting materials to avoid the use of the odorous and toxic isopropyl mercaptan. google.com

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| S-Ethyl ethanethioate | C₄H₈OS | 104.171 | 625-60-5 |

Table 3: Properties of S-Ethyl Ethanethioate. nist.gov

Reactivity and Mechanistic Studies of S 1 Ethoxyethyl Ethanethioate

Hydrolytic Cleavage Mechanisms

The hydrolysis of thioesters, including S-(1-Ethoxyethyl) ethanethioate, can proceed through either acid-catalyzed or base-mediated pathways. pearson.com Both mechanisms involve nucleophilic attack at the carbonyl carbon, but the specific intermediates and the role of the catalyst differ significantly.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of thioesters is initiated by protonation of the carbonyl oxygen. chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.uklibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the thiol leaving group to yield a carboxylic acid and a thiol. pearson.comchemguide.co.uk

The general mechanism for acid-catalyzed hydrolysis of an ester involves the following steps:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon. chemguide.co.uk

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

Elimination of the leaving group: The protonated alcohol or thiol is eliminated as a leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. libretexts.org

Base-Mediated Hydrolysis of Thioesters

In the presence of a base, the hydrolysis of thioesters, a process also known as saponification, occurs via a different mechanism. pearson.com The reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the thiolate anion as the leaving group, forming a carboxylic acid. pearson.commasterorganicchemistry.com The carboxylic acid is then deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com

Key steps in base-mediated hydrolysis include:

Nucleophilic attack: A hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com

Formation of a tetrahedral intermediate: A transient tetrahedral intermediate is formed. masterorganicchemistry.com

Elimination of the leaving group: The thiolate anion is expelled.

Deprotonation: The resulting carboxylic acid is deprotonated by the base to form a carboxylate. masterorganicchemistry.com

Base-catalyzed hydrolysis of thioesters is generally an irreversible process because the final deprotonation of the carboxylic acid drives the reaction to completion. chemistrysteps.com The rate of base-mediated hydrolysis can be significantly faster than that of their corresponding oxygen esters. nih.gov

Transesterification and Thiotransesterification Reactions

Transesterification is a process where the alkoxy or alkylthio group of an ester is exchanged with another alcohol or thiol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would involve the exchange of the 1-ethoxyethylthio group.

The mechanism of transesterification is analogous to hydrolysis, with an alcohol or thiol acting as the nucleophile instead of water. wikipedia.org Under acidic conditions, the carbonyl group is protonated to enhance its electrophilicity, followed by nucleophilic attack. wikipedia.orglibretexts.org In basic conditions, the nucleophile is deprotonated to increase its nucleophilicity for the attack on the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Thiotransesterification, the exchange of a thiol group, is a crucial reaction in many biological processes and in chemical protein synthesis. acs.org For example, in native chemical ligation, a key step involves the transthioesterification between a peptide thioester and the thiol of an N-terminal cysteine residue. acs.org

Acyl Transfer Reactions: N→S Acyl Shifts in Thioester Chemistry

Acyl transfer reactions are fundamental in chemistry and biology, and thioesters are excellent acylating agents. gonzaga.edu A specific and important type of acyl transfer is the intramolecular N→S acyl shift. This reaction is particularly relevant in the synthesis of peptide thioesters. researchgate.netnih.govnih.gov

In this process, an amide nitrogen attacks a nearby thioester carbonyl group, leading to the transfer of the acyl group from the sulfur to the nitrogen. The reverse reaction, an S→N acyl shift, is also possible and is a key step in native chemical ligation. acs.org The equilibrium between the N-acyl and S-acyl forms can be influenced by factors such as pH and the presence of other reagents. nih.gov For instance, acidic conditions and the presence of a thiol additive can favor the formation of the thioester through an N→S acyl shift. nih.govcore.ac.uk

The efficiency of the N→S acyl shift can be influenced by the peptide sequence. Peptides with His, Gly, or Cys residues adjacent to the C-terminal cysteine tend to undergo this rearrangement more efficiently. nih.gov

Nucleophilic Reactivity at the Carbonyl Center of this compound

The carbonyl carbon of a thioester is a key electrophilic center. Thioesters are generally more reactive towards nucleophiles than their oxygen ester counterparts. stackexchange.comyoutube.com This enhanced reactivity is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which reduces the resonance stabilization of the thioester bond compared to an oxygen ester bond. stackexchange.com This makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com

Computational studies have shown that while oxoesters and thioesters have similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. nih.gov This difference in reactivity is explained by the greater loss of delocalization energy for the oxoester upon forming the transition state with these softer nucleophiles. nih.gov

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acid Chlorides > Anhydrides > Thioesters > Esters > Amides youtube.com

Radical Reactions Involving Thioester Moieties

Thioesters can also participate in radical reactions. Thiyl radicals, generated from thioacids, can undergo addition reactions to alkenes and alkynes in what is known as the acyl thiol-ene reaction. researchgate.netrsc.org This reaction provides a pathway for the synthesis of various thioesters. researchgate.net

S 1 Ethoxyethyl Ethanethioate As a Strategic Intermediate and Protecting Group in Organic Synthesis

Role as a Thiol Protecting Group in Complex Molecule Construction

The protection of the thiol functional group is a critical consideration in the synthesis of complex molecules, as the nucleophilic nature of thiols can lead to undesirable side reactions. The S-(1-Ethoxyethyl) group serves as an effective protecting group for thiols, offering stability under various reaction conditions while allowing for mild removal when desired.

Mild Deprotection Strategies

A key advantage of the S-(1-Ethoxyethyl) protecting group is its susceptibility to cleavage under mild conditions, which preserves the integrity of sensitive functional groups elsewhere in the molecule. Deprotection can be achieved using various reagents, with the choice often depending on the specific substrate and the other functional groups present.

Commonly employed methods for the deprotection of thioacetates, a class of compounds to which S-(1-Ethoxyethyl) ethanethioate belongs, involve hydrolysis. sigmaaldrich.comsigmaaldrich.com This can be accomplished using basic conditions, for instance with sodium hydroxide (B78521) or potassium hydroxide. sigmaaldrich.comsigmaaldrich.com Another approach involves the use of sodium thiomethoxide for a mild and selective deprotection. jst.go.jp

Thioglycolic acid has also been identified as an effective reagent for thioester deprotection. nih.gov This method can be performed in both solution and on a solid support, offering flexibility in synthetic design. nih.gov The use of polymer-supported thioglycolic acid has been shown to give high yields and allows for the recycling of the reagent, aligning with principles of green chemistry. nih.gov

The following table summarizes various deprotection conditions for thioacetates:

| Reagent/Conditions | Phase | Notes |

| Sodium Hydroxide (NaOH) | Solution | A common and effective method for hydrolysis. sigmaaldrich.comsigmaaldrich.com |

| Potassium Hydroxide (KOH) | Solution | Similar to NaOH for basic hydrolysis. sigmaaldrich.com |

| Sodium Thiomethoxide | Solution | Offers mild and selective deprotection. jst.go.jp |

| Thioglycolic Acid (TGA) | Solution | Effective deprotecting agent. nih.gov |

| Polymer-supported TGA | Solid | Allows for reagent recycling and can lead to higher yields. nih.gov |

| Tetrabutylammonium cyanide | Solution | A milder alternative for thioester hydrolysis. google.com |

Orthogonal Reactivity and Chemoselectivity in Multi-Step Syntheses

In the construction of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount. This concept is known as orthogonality. ucl.ac.uk The S-(1-Ethoxyethyl) group exhibits orthogonal reactivity, meaning its removal conditions are distinct from those of many other common protecting groups used in organic synthesis.

This chemoselectivity is particularly valuable in multi-step syntheses where different protecting groups must be removed at various stages. For example, in peptide synthesis, the S-(1-Ethoxyethyl) group can be selectively cleaved in the presence of other acid- or base-labile protecting groups, allowing for precise manipulation of the growing peptide chain. nih.gov The ability to fine-tune deprotection by selecting specific reagents and conditions is a hallmark of a versatile protecting group. google.comnih.gov

Precursor for Thioacids and Thiol Generation

This compound and related thioesters are valuable precursors for the in situ generation of thiols and thioacids, which are important intermediates in various organic transformations.

Selective Reduction Pathways for Thioacid and Thiol Formation

Thioesters can be selectively converted to either thiols or thioacids depending on the reaction conditions. The reduction of thioesters to thiols can be accomplished using various reducing agents. For instance, the reduction of ethanethiol (B150549) esters of α-amino acids to α-amino aldehydes has been achieved using triethylsilane and a palladium-on-carbon catalyst. organic-chemistry.org

Alternatively, thioesters can be hydrolyzed to generate thioacids. An efficient method for the synthesis of N-urethane-protected α-amino/peptide thioacids involves the reaction of the corresponding acid with sodium sulfide (B99878) (Na2S) mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.org

Building Block in Peptide Synthesis via Thioester Methodologies

Thioesters, including structures related to this compound, are pivotal in modern peptide synthesis, particularly in methods like native chemical ligation (NCL). ucl.ac.uknih.gov NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond. ucl.ac.uk

The preparation of peptide thioesters is a critical step in this process. While traditionally challenging with Fmoc-based solid-phase peptide synthesis (SPPS) due to the lability of the thioester linkage to the piperidine (B6355638) used for Fmoc deprotection, methods have been developed to overcome this. researchgate.net One such method involves using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) for Fmoc removal. researchgate.net

Application in the Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are prevalent in many biologically active compounds and are therefore important targets in synthetic organic chemistry. nih.gov Thioesters and the thiols derived from them are key building blocks in the construction of these ring systems.

Various strategies exist for the synthesis of sulfur-containing heterocycles. organic-chemistry.orgnih.gov For instance, intramolecular S-vinylation of thiols with vinyl halides can be achieved using a copper(I) iodide catalyst. organic-chemistry.org Another approach involves the reaction of carbon disulfide with oxiranes to form 1,3-oxathiolane-2-thiones. organic-chemistry.org The generation of thiols from precursors like this compound provides a versatile entry point into these and other synthetic routes for sulfur-containing heterocycles.

Utilization in Organometallic Chemistry (e.g., Organoboron Compounds)

There is a notable absence of specific literature detailing the use of this compound in reactions involving organometallic reagents, including organoboron compounds. Generally, thioesters can participate in various metal-catalyzed cross-coupling reactions, acting as electrophilic partners. However, the application of the S-(1-ethoxyethyl) protecting group in this context, and its potential advantages or disadvantages, have not been specifically investigated or reported.

Precursor for Other Thioether and Thioester Derivatives

The conversion of a protected thiol, such as this compound, into other thioether and thioester derivatives is a fundamental transformation in organic synthesis. This process would typically involve two key steps: deprotection to reveal the free thiol, followed by its reaction with a suitable electrophile.

The initial deprotection of the S-(1-ethoxyethyl) group would yield ethanethiol. This can be achieved under acidic conditions, which cleave the acetal (B89532) moiety. Subsequently, the liberated thiol can be converted to a thiolate anion by treatment with a base. This thiolate is a potent nucleophile that can react with various electrophiles to form new thioethers or thioesters.

For the synthesis of other thioether derivatives , the generated thiolate can be reacted with alkyl, aryl, or vinyl halides, or other suitable electrophiles in a nucleophilic substitution reaction.

For the synthesis of other thioester derivatives , the thiolate can react with acyl chlorides, anhydrides, or activated carboxylic acids.

Due to the lack of specific research data, the generation of detailed research findings and interactive data tables as originally requested is not possible.

Advanced Analytical Characterization and Spectroscopic Analysis of S 1 Ethoxyethyl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including S-(1-Ethoxyethyl) ethanethioate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen environments within a molecule. For ethanethioate derivatives, the chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the proton framework. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Ethanethioate) | ~2.3-2.4 | Singlet | 3H |

| CH (Ethoxyethyl) | ~5.0-5.5 | Quartet | 1H |

| O-CH₂ (Ethoxy) | ~3.5-3.8 | Quartet | 2H |

| CH₃ (Ethoxy) | ~1.2-1.4 | Triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Key expected signals would include the carbonyl carbon of the thioester group, which is typically found in the downfield region of the spectrum (around 190-200 ppm). rsc.org The carbon atoms of the ethoxy group and the methyl carbon of the ethanethioate moiety would appear at characteristic upfield shifts. For example, the methyl carbon of an acetyl group in a thioacetate (B1230152) often resonates around 30 ppm. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ethanethioate) | ~194-198 |

| S-CH (Ethoxyethyl) | ~40-45 |

| O-CH₂ (Ethoxy) | ~60-65 |

| CH₃ (Ethanethioate) | ~30-32 |

| CH₃ (Ethoxy) | ~15-17 |

To definitively establish the connectivity between protons and carbons, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the methine proton and the methylene (B1212753) protons of the ethoxy group, as well as between the methylene and methyl protons of the ethoxy group. This confirms the ethoxyethyl fragment. pressbooks.pub

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pub An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon and its attached protons. pressbooks.pub For example, the signal for the methine proton would correlate with the signal for the S-CH carbon.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. wikipedia.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.govuni-goettingen.de

For this compound, ESI-MS would be expected to produce a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, which would allow for the confirmation of the molecular weight. The soft nature of ESI ensures that the parent molecule remains largely intact, providing a clear indication of its mass. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netbioanalysis-zone.com This level of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govalgimed.com

By comparing the experimentally determined accurate mass of the molecular ion of this compound with the calculated theoretical mass, its elemental formula (C₆H₁₂O₂S) can be unequivocally confirmed. rsc.org This is a critical step in the structural verification process, as it distinguishes the target compound from other isomers or compounds with the same nominal mass. bioanalysis-zone.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can also be used to analyze fragmentation patterns, providing further structural insights. algimed.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS serves a dual purpose: to assess the purity of a synthesized batch and to identify any volatile impurities or byproducts.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, most commonly by electron ionization (EI). This process fragments the molecules into a predictable pattern of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique "fingerprint" for a specific compound, allowing for its structural elucidation and identification.

For this compound (molar mass: 148.22 g/mol ), a GC-MS analysis would confirm the presence of the target compound by its specific retention time and the corresponding mass spectrum. The purity is determined by integrating the area of the primary peak and comparing it to the total area of all peaks in the chromatogram. Any other peaks would indicate the presence of impurities, such as unreacted starting materials (e.g., thioacetic acid), residual solvents, or side-reaction products. A typical analysis might be performed using conditions similar to those for other thioacetates, such as connecting an HP 5890 gas chromatograph to a Finnigan MAT-8430 mass spectrometer, with spectra generated at 70 eV. google.com

Table 1: Illustrative GC-MS Data for Analysis of this compound

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 20-500 Da |

| Expected Retention Time | ~8.5 min (Illustrative) |

| Expected Major m/z Fragments | m/z 148 (M+), 103, 75, 45, 43 (Illustrative based on structure) |

Chromatographic Methods for Purification and Analytical Separation

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. sigmaaldrich.com It is used to quickly determine whether the starting materials have been consumed and if the desired product has been formed. nih.gov In the synthesis of this compound, TLC allows for a qualitative assessment of the reaction mixture over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. sigmaaldrich.com Alongside the reaction mixture, spots of the starting materials (e.g., an appropriate thiol and an activated acetylating agent) are applied as references. A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is also often used to help confirm the identity of spots in cases of similar retention factors. sielc.com

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. For thioacetate analysis, a non-polar mobile phase like pentane-ether (e.g., 9:1 v/v) is often effective. google.com The mobile phase moves up the plate by capillary action, and as it passes over the spots, the compounds partition between the stationary phase (silica gel) and the mobile phase. Separation occurs based on polarity; less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value.

After the solvent front nears the top of the plate, the plate is removed, the solvent front is marked, and the plate is dried. Since this compound and its precursors are likely colorless, the spots are visualized, often using a UV lamp (if the compounds are UV-active) or by staining with a developing agent like vanillin (B372448) or potassium permanganate. google.com By comparing the spots from the reaction mixture to the reference spots, one can track the disappearance of reactants and the appearance of the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 2: Representative TLC Monitoring of this compound Synthesis

| Spotting Lane | Compound | Mobile Phase | Rf Value (Illustrative) | Visualization |

| Lane 1 (Reference) | Starting Material (e.g., Thiol) | Pentane:Ether (9:1) | 0.35 | UV light / Stain |

| Lane 2 (Reference) | Starting Material (e.g., Acetylating Agent) | Pentane:Ether (9:1) | 0.60 | UV light / Stain |

| Lane 3 (Reaction Mixture) | This compound (Product) | Pentane:Ether (9:1) | 0.50 | UV light / Stain |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the analysis of this compound, HPLC offers higher resolution, greater sensitivity, and more precise quantification than TLC. researchgate.net

The methodology involves pumping a liquid solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase) at high pressure. For thioesters like this compound, which are moderately polar, reversed-phase HPLC is a common approach. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

A small, precise volume of the sample is injected into the mobile phase stream. As the sample passes through the column, its components are separated based on their relative affinities for the stationary and mobile phases. Less polar compounds, like the thioester, will interact more strongly with the non-polar stationary phase and elute later than more polar impurities.

As the separated components exit the column, they pass through a detector, commonly a UV-Vis detector, as the thioester functional group possesses a UV chromophore. The detector measures the absorbance of the eluate over time, generating a chromatogram where each peak corresponds to a different compound. The time at which a compound elutes is its retention time, which is characteristic for that compound under specific conditions. The area under each peak is directly proportional to the concentration of that compound in the sample. For quantitative analysis, a calibration curve is typically constructed by running known concentrations of a pure this compound standard.

Table 3: Illustrative HPLC Method for Quantitative Analysis of this compound

| Parameter | Value/Description |

| HPLC System | Agilent 1100 Series or similar |

| Column | Newcrom R1, C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) at 230 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~9.2 min (Illustrative) |

Column Chromatography for Product Isolation and Purification

Following a synthesis, the crude product mixture often contains unreacted starting materials, catalysts, and byproducts that must be removed. Column chromatography is the standard method for purifying and isolating the desired compound, this compound, on a preparative scale. nih.govcmu.edu

The principle is identical to TLC but is performed on a much larger scale using a vertical glass column packed with a stationary phase, typically silica gel. The crude product is first adsorbed onto a small amount of silica and then carefully loaded onto the top of the column. The mobile phase, or eluent, is then passed through the column.

The selection of an appropriate eluent system is critical and is often determined by preliminary experiments using TLC. nih.gov A solvent system that provides a good separation of the product from impurities with an Rf value for the product of around 0.3-0.4 is ideal. For a thioacetate, a mixture of non-polar and slightly polar solvents, such as hexanes and ethyl acetate, is commonly used. nih.gov

As the eluent flows through the column (driven by gravity or applied pressure, known as flash chromatography), the components of the mixture move down at different rates based on their polarity. The least polar compounds elute first, while the most polar compounds are retained on the column longer. The eluent is collected in a series of fractions. Each fraction is then analyzed by TLC to determine which ones contain the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed by rotary evaporation to yield the purified compound.

Table 4: Typical Column Chromatography Setup for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on sample size (e.g., 4 cm diameter for gram-scale) |

| Eluent (Mobile Phase) | Hexane:Ethyl Acetate gradient (e.g., starting with 98:2, gradually increasing polarity) |

| Loading Method | Dry loading (adsorbing crude product onto silica) |

| Fraction Collection | Test tubes or flasks, collected in small volumes (e.g., 20 mL) |

| Fraction Analysis | TLC with UV visualization or chemical stain |

Theoretical and Computational Investigations of S 1 Ethoxyethyl Ethanethioate

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and characterizing the transient nature of transition states. For S-(1-Ethoxyethyl) ethanethioate, such calculations can predict the pathways of its key reactions, including hydrolysis, aminolysis, and thiol-thioester exchange.

Hydrolysis and Aminolysis: The hydrolysis of thioesters to a carboxylic acid and a thiol, and their aminolysis to an amide and a thiol, are fundamental acyl transfer reactions. Computational studies on simpler thioesters like methyl thioacetate (B1230152) have utilized methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock) to model these processes. ulisboa.ptnih.gov These studies have shown that the reactivity of thioesters is significantly influenced by the nature of the nucleophile. For instance, quantum mechanical calculations have successfully reproduced experimental observations that thioesters exhibit reactivity similar to oxoesters towards hard nucleophiles like hydroxide (B78521), but are substantially more reactive towards softer nucleophiles like amines and carbanions. nih.gov For this compound, DFT calculations could be employed to model the nucleophilic attack at the carbonyl carbon, followed by the departure of the 1-ethoxyethanethiolate leaving group. The calculations would involve optimizing the geometries of the reactants, the tetrahedral intermediate, the transition state, and the products. The energy barriers (activation energies) derived from these calculations would provide a quantitative measure of the reaction rates.

Thiol-Thioester Exchange: This exchange reaction is crucial in various chemical and biological contexts, including the mechanism of native chemical ligation. ulisboa.pt Theoretical models have been developed to understand the factors governing this reversible reaction. acs.org For this compound, quantum chemical calculations could model the attack of an external thiol on the thioester carbonyl group. These calculations would help in understanding the stability of the tetrahedral intermediate and the energies of the transition states involved in both the forward and reverse reactions.

A hypothetical reaction coordinate diagram for the hydrolysis of this compound, as could be determined by quantum chemical calculations, would illustrate the relative energies of the reactants, transition state, and products.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0 |

| Transition State | Tetrahedral intermediate formation | Predicted High Energy |

| Intermediate | Hydrated tetrahedral species | Predicted Local Minimum |

| Transition State | C-S bond cleavage | Predicted High Energy |

| Products | Ethanoic acid + 1-Ethoxyethanethiol | Predicted Negative Value |

This table is illustrative and represents the type of data that would be generated from quantum chemical calculations. The values are not based on actual computations for this compound.

Molecular Modeling and Dynamics Simulations of Thioester Interactions and Conformations

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions. While specific MD studies on this compound are not available, general principles derived from studies on other thioesters and related molecules can be applied.

MD simulations could be used to explore the conformational space of this compound in different solvent environments. mdpi.com By simulating the molecule's trajectory over time, one can identify the most populated conformations and the timescales of transitions between them. Such simulations would also reveal how the molecule interacts with solvent molecules, for instance, through hydrogen bonding to the carbonyl oxygen. This is particularly relevant for understanding its solubility and reactivity in different media.

The flexibility of the 1-ethoxyethyl group is a key feature that would be captured by MD simulations. The interplay between the thioester and ether functionalities could lead to specific intramolecular interactions that stabilize certain conformations.

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| O=C-S-C | Rotation around the C-S bond | Likely a syn or anti-periplanar arrangement to minimize steric hindrance. |

| C-S-C-O | Rotation around the S-C(H) bond | Multiple low-energy conformations are expected due to the chiral center. |

| S-C-O-C | Rotation around the C-O bond | Gauche and anti conformations would be explored. |

This table presents a qualitative prediction of conformational preferences for this compound based on general principles of molecular modeling.

Prediction of Reactivity and Selectivity using Computational Chemistry Principles

Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of molecules without the need for experimental synthesis and testing. Key to this is the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory: The reactivity of this compound towards nucleophiles and electrophiles can be rationalized using FMO theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a reaction with a nucleophile, the LUMO of the thioester is of primary importance. The energy and spatial distribution of the LUMO can indicate the most likely site for nucleophilic attack. In the case of this compound, the LUMO is expected to be localized on the carbonyl carbon, making it the primary electrophilic center.

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would likely show a region of positive potential around the carbonyl carbon, confirming its electrophilicity, and regions of negative potential around the carbonyl oxygen and the sulfur atom.

Reactivity Descriptors: Quantum chemical calculations can furnish various reactivity descriptors. mdpi.com For instance, the Fukui function can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the carbonyl carbon as the most susceptible site for nucleophilic attack.

| Computational Method | Predicted Reactive Site on this compound | Type of Attack |

| LUMO analysis | Carbonyl Carbon | Nucleophilic |

| ESP Map | Carbonyl Carbon | Nucleophilic |

| Fukui Function (f⁺) | Carbonyl Carbon | Nucleophilic |

This table illustrates how different computational methods would likely converge on predicting the primary reactive site of this compound.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are invaluable for establishing structure-reactivity relationships, which connect the molecular structure of a compound to its chemical reactivity. For thioesters, several such relationships have been elucidated through computational studies.

Influence of the S-Alkyl/Aryl Group: The nature of the group attached to the sulfur atom significantly impacts the reactivity of the thioester. Electron-withdrawing groups on the sulfur atom generally increase the electrophilicity of the carbonyl carbon, making the thioester more susceptible to nucleophilic attack. In this compound, the 1-ethoxyethyl group is an alkyl group. Its electronic effect is primarily inductive. Computational models can quantify this effect by calculating the partial charge on the carbonyl carbon and the energy of the LUMO.

Comparison with Oxoesters: A key aspect of thioester chemistry is their enhanced reactivity compared to their oxoester counterparts in many biological and synthetic reactions. nih.govnih.gov Computational studies have attributed this to several factors. The C-S bond is weaker and longer than the C-O bond, and the larger size of the sulfur atom leads to poorer orbital overlap with the carbonyl π system. nih.gov This results in less resonance stabilization of the thioester compared to an oxoester, making the carbonyl group more "ketone-like" and thus more reactive. NBO (Natural Bond Orbital) analysis can be used to quantify the delocalization of the sulfur lone pair into the carbonyl π* orbital, providing a theoretical basis for this difference in reactivity. nih.gov

Leaving Group Ability: The pKa of the corresponding thiol is a good indicator of the leaving group ability of the thiolate. nih.gov Computational methods can predict the pKa of 1-ethoxyethanethiol, thereby providing insight into the facility of the C-S bond cleavage during nucleophilic acyl substitution reactions of this compound.

| Structural Feature | Influence on Reactivity of this compound | Theoretical Basis |

| Thioester linkage (-C(=O)S-) | Higher reactivity than corresponding oxoester | Poorer p-π overlap, weaker C-S bond. |

| 1-Ethoxyethyl group | Influences leaving group ability | The pKa of 1-ethoxyethanethiol can be computationally predicted. |

| Acetyl group | Determines the acyl portion of the molecule | The electronic nature of this group can be modulated to tune reactivity. |

This table summarizes the key structure-reactivity relationships for this compound as predicted by theoretical models.

Comparative Studies of S 1 Ethoxyethyl Ethanethioate with Other Thioester Derivatives

Impact of Alkoxyethyl Moiety on Electronic and Steric Properties

The 1-ethoxyethyl group attached to the sulfur atom in S-(1-Ethoxyethyl) ethanethioate significantly influences the molecule's electronic and steric landscape compared to simpler S-alkyl or S-aryl derivatives. This substitution introduces an acetal (B89532) functionality, which is not present in more common thioesters like S-ethyl ethanethioate or S-phenyl ethanethioate.

Electronic Effects: The oxygen atom within the ethoxyethyl moiety introduces an inductive electron-withdrawing effect, which can influence the electron density around the sulfur atom and the carbonyl carbon. However, the lone pairs on this oxygen can also participate in resonance-like interactions, potentially donating electron density under certain conditions. This dual nature can modulate the electrophilicity of the carbonyl carbon, a key factor in nucleophilic acyl substitution reactions. The presence of the ether oxygen can also influence the stability of potential intermediates or transition states through intramolecular interactions.

Steric Effects: The 1-ethoxyethyl group is sterically more demanding than a simple ethyl or methyl group. This increased bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered thioesters. The specific conformation of the ethoxyethyl group will also play a role in dictating the accessibility of the reactive center.

Table 1: Comparison of Electronic and Steric Parameters

| Compound | S-Substituent | Inductive Effect of Substituent | Steric Hindrance |

| This compound | 1-Ethoxyethyl | Electron-withdrawing (ether oxygen) | High |

| S-Ethyl ethanethioate | Ethyl | Electron-donating | Low |

| S-Phenyl ethanethioate | Phenyl | Electron-withdrawing (aromatic ring) | Moderate |

This table provides a qualitative comparison of the electronic and steric effects of the S-substituent in selected ethanethioates.

Reactivity Profiles of Different S-Alkyl and S-Aryl Ethanethioates

The reactivity of thioesters in nucleophilic acyl substitution is largely governed by the stability of the resulting thiolate leaving group and the electrophilicity of the carbonyl carbon. stackexchange.com S-Aryl ethanethioates are generally more reactive than S-alkyl ethanethioates. This is because the negative charge on the resulting arenethiolate is stabilized by resonance delocalization into the aromatic ring, making it a better leaving group.

In the case of this compound, the leaving group would be 1-ethoxyethanethiolate. The stability of this anion is influenced by the inductive effect of the ether oxygen. While not as effective at stabilizing the negative charge as the resonance effect in an aryl group, the electron-withdrawing nature of the oxygen can still enhance the leaving group ability compared to a simple alkanethiolate.

Thioesters are known to be more reactive than their oxygen ester counterparts. stackexchange.com This is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which reduces the resonance stabilization of the thioester bond and makes the carbonyl carbon more electrophilic. stackexchange.com

Table 2: Relative Reactivity in Nucleophilic Acyl Substitution

| Thioester Derivative | General Reactivity | Leaving Group |

| S-Aryl ethanethioate | High | Stabilized by resonance |

| This compound | Moderate | Stabilized by induction |

| S-Alkyl ethanethioate | Low | Less stabilized |

This table presents a generalized reactivity trend for different classes of ethanethioates in nucleophilic acyl substitution reactions.

Chemo- and Regioselectivity Differences in Synthetic Transformations

The unique structure of this compound can lead to distinct chemo- and regioselectivity in synthetic transformations when compared to other thioesters. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site at which a reaction occurs. slideshare.net

The presence of the acetal functionality in this compound introduces a potential site for acid-catalyzed hydrolysis, a reaction pathway not available to simple S-alkyl or S-aryl thioesters. This allows for selective deprotection strategies where the thioester can be unmasked under specific pH conditions.

In reactions involving multifunctional molecules, the choice of thioester can dictate the outcome. For instance, in a molecule containing both a thioester and another ester, the greater reactivity of the thioester moiety generally leads to its selective reaction with a nucleophile. researchgate.net However, the steric bulk of the 1-ethoxyethyl group might alter this selectivity, potentially favoring the reaction at a less hindered site.

Furthermore, in reactions where the thioester itself can react at different positions, such as in certain metal-catalyzed cross-coupling reactions, the nature of the S-substituent can influence the regioselectivity of the transformation. The electronic properties of the 1-ethoxyethyl group could favor or disfavor certain catalytic cycles, leading to different product distributions compared to other ethanethioates. The ability to control chemo- and regioselectivity is a significant challenge and a key area of research in organic synthesis. acs.org

Table 3: Potential Selective Transformations

| Thioester | Potential Selective Reaction | Controlling Factor |

| This compound | Acid-catalyzed hydrolysis of the acetal | pH |

| All Ethanethioates | Nucleophilic attack at the carbonyl | Inherent reactivity of the thioester |

| S-Aryl ethanethioate | Palladium-catalyzed cross-coupling | Electronic nature of the aryl group |

This table highlights potential selective reactions for different types of ethanethioates, emphasizing the unique possibilities offered by the structure of this compound.

Future Research Directions for S 1 Ethoxyethyl Ethanethioate

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary objective in modern chemical synthesis is the development of processes that are both environmentally benign and efficient in their use of raw materials. Future research concerning S-(1-Ethoxyethyl) ethanethioate will undoubtedly prioritize the creation of sustainable and atom-economical synthetic pathways.

Current synthetic strategies often rely on traditional methods that may involve harsh reagents, produce significant waste, and exhibit low atom economy. A forward-looking approach involves exploring catalytic systems that can directly and selectively construct the thioester functionality from simple, abundant precursors. For instance, the development of methods that utilize elemental sulfur in conjunction with feedstock chemicals like aldehydes and alkenes presents a highly atom-economical route. nih.govacs.org Photocatalyzed reactions that enable the three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur are particularly promising. nih.govacs.org Such methods represent a significant advancement over classical thiol-based nucleophilic substitution. nih.govacs.org

Future investigations should aim to adapt these emerging principles specifically for the synthesis of this compound. This would involve designing catalysts that can accommodate the ethoxyethyl group and promote the desired bond formations with high selectivity and yield. The ultimate goal is to create a process that minimizes waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product, a core tenet of green chemistry. google.com

| Synthetic Strategy | Key Features | Potential Advantages |

| Photocatalytic Three-Component Coupling | Utilizes aldehydes, alkenes/alkynes, and elemental sulfur. nih.govacs.org | High atom economy, use of readily available feedstocks. nih.govacs.org |

| Catalytic Hydrogenation | Direct hydrogenation of thioesters to alcohols and thiols. acs.org | Waste-free method, potential for recyclable catalysts. acs.org |

| Geoelectrochemical Synthesis | CO2 fixation on metal sulfides to form thioesters. nih.gov | Utilizes CO2 as a C1 source, potential for prebiotic synthesis studies. nih.gov |

In-depth Mechanistic Investigations of Novel Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, future research should focus on detailed mechanistic studies of its formation and subsequent reactions. This includes both experimental and computational approaches.

Experimental techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates can provide invaluable insights into reaction pathways. For example, understanding the thermodynamics and kinetics of acyl radical trapping by elemental sulfur has been shown to be crucial in developing new thioester syntheses. nih.gov

Computational studies, including density functional theory (DFT) calculations, can complement experimental work by modeling reaction intermediates and transition states. beilstein-journals.org This can help elucidate the electronic and steric factors that govern the reactivity of this compound and guide the design of new catalysts and reaction conditions. A deeper mechanistic understanding will enable chemists to predict and control the outcomes of reactions involving this thioester with greater precision.

Expanding its Synthetic Utility in Emerging Chemical Areas

While thioesters are established reagents, their full potential in cutting-edge areas of chemical synthesis remains to be explored. Future research should aim to expand the synthetic utility of this compound as a versatile building block in novel chemical transformations.

One promising area is its use in the synthesis of complex molecules, such as pharmaceuticals and natural products. The unique reactivity of the thioester group can be harnessed to construct challenging carbon-sulfur and carbon-carbon bonds. For instance, methods that allow for the direct conversion of thioesters into other functional groups under mild conditions would be highly valuable. nih.govacs.org

Furthermore, the application of this compound in fields like peptide and protein chemistry is an exciting avenue for exploration. Peptide α-thioesters are crucial intermediates in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. nih.gov Developing efficient methods for the incorporation of structures related to this compound into peptide chains could open up new possibilities for creating modified biomolecules with unique properties.

Applications in Advanced Materials Science and Polymer Chemistry

The incorporation of sulfur atoms into materials can impart unique and desirable properties, such as high refractive indices, thermal stability, and metal-binding capabilities. Future research should investigate the potential of this compound as a monomer or precursor for the synthesis of advanced materials and polymers.

The development of new polymerization methods that can accommodate thioester functional groups is a key challenge. Ring-opening polymerization of sulfur-containing cyclic monomers is one potential route to novel polythioesters. acs.org Research into the stereoselective polymerization of S-carboxyanhydrides, for example, could lead to the creation of high-isotactic functionalized polythioesters with well-defined structures and properties. acs.org

The resulting sulfur-containing polymers could find applications in a variety of fields, including optics, electronics, and biomedicine. For example, polymers with high sulfur content are of interest for use in high-refractive-index lenses and other optical components. The ability of sulfur to coordinate with metal ions could also be exploited in the development of sensors, catalysts, and materials for environmental remediation.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The fields of high-throughput experimentation (HTE) and automated synthesis are revolutionizing the way chemical research is conducted. acs.orgnih.govchemrxiv.org By enabling the rapid screening of large numbers of reaction conditions and the automated synthesis of compound libraries, these technologies can significantly accelerate the pace of discovery. acs.orgnih.govresearchgate.net

Future research on this compound should embrace these powerful tools. HTE can be used to rapidly identify optimal conditions for its synthesis and to discover novel reactions in which it can participate. acs.orgnih.gov This involves running many small-scale reactions in parallel, allowing for the efficient exploration of a wide range of parameters, such as catalysts, solvents, and temperatures. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.